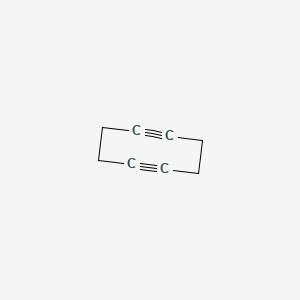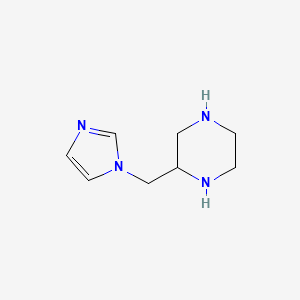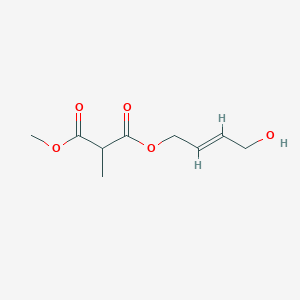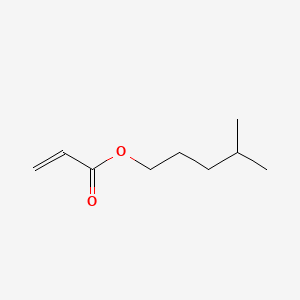
4-Methylpentyl acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylpentyl acrylate is an organic compound with the molecular formula C9H16O2. It is an ester formed from the reaction of acrylic acid and 4-methylpentanol. This compound is part of the acrylate family, which is widely used in the production of polymers due to their highly reactive α,β-unsaturated carboxyl structure .
准备方法
Synthetic Routes and Reaction Conditions
4-Methylpentyl acrylate can be synthesized via the esterification of acrylic acid with 4-methylpentanol. This reaction typically involves the use of an acidic catalyst such as p-toluenesulfonic acid to facilitate the nucleophilic attack of the alcohol on the acrylic acid . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of azeotropic distillation can help remove water formed during the reaction, driving the equilibrium towards the formation of the ester .
化学反应分析
Types of Reactions
4-Methylpentyl acrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form poly(this compound), which is used in coatings and adhesives.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to acrylic acid and 4-methylpentanol.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under thermal conditions.
Hydrolysis: Acidic or basic conditions with catalysts like sulfuric acid or sodium hydroxide are used.
Major Products Formed
Polymerization: Poly(this compound)
Hydrolysis: Acrylic acid and 4-methylpentanol
科学研究应用
4-Methylpentyl acrylate has several applications in scientific research:
作用机制
The mechanism of action of 4-Methylpentyl acrylate primarily involves its polymerization. The α,β-unsaturated carboxyl structure allows it to undergo free radical polymerization, forming long polymer chains. This process involves the initiation, propagation, and termination steps, where the monomer units are added sequentially to form the polymer .
相似化合物的比较
Similar Compounds
- Butyl acrylate
- 2-Ethylhexyl acrylate
- Methyl methacrylate
Comparison
4-Methylpentyl acrylate is unique due to its specific alkyl chain, which imparts distinct properties such as lower glass transition temperature and enhanced flexibility compared to other acrylates like butyl acrylate and methyl methacrylate . Its structure also influences its odor properties, making it less odorous than some other acrylates .
属性
CAS 编号 |
5143-30-6 |
|---|---|
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC 名称 |
4-methylpentyl prop-2-enoate |
InChI |
InChI=1S/C9H16O2/c1-4-9(10)11-7-5-6-8(2)3/h4,8H,1,5-7H2,2-3H3 |
InChI 键 |
BDMYQVMQTKUZNB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCOC(=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


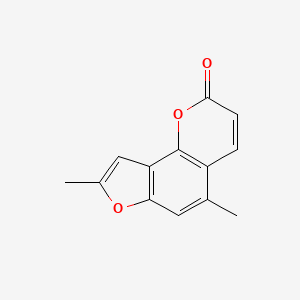
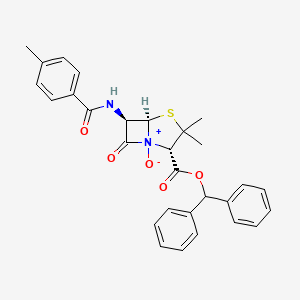
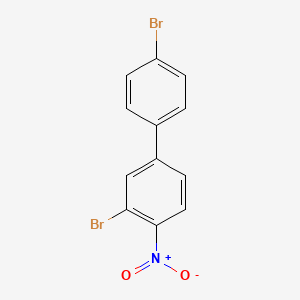
![[1,1'-Bi(cyclobutane)]-3-carbonyl chloride](/img/structure/B13795188.png)
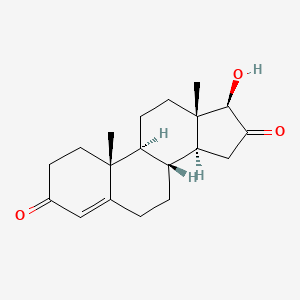
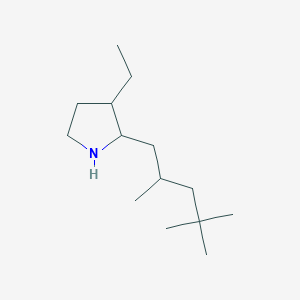
![Triphenyl[(quinolin-4-yl)methyl]phosphanium bromide](/img/structure/B13795209.png)

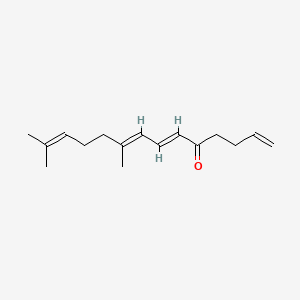

![(2R,6r)-6,10-dimethyl-2-prop-1-en-2-yl-spiro[4.5]dec-9-en-8-one](/img/structure/B13795229.png)
